1,2-Propanediamine, N-(4-nitrophenyl)-

Description

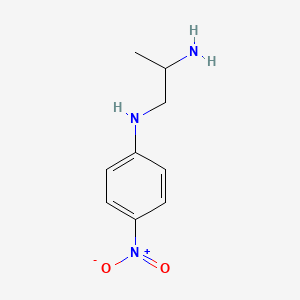

1,2-Propanediamine, N-(4-nitrophenyl)- (CAS: 440102-93-2) is a nitroaromatic diamine derivative with the molecular formula C₁₀H₁₅N₃O₂ and a molecular weight of 209.245 g/mol . Structurally, it consists of a propane backbone substituted with two amine groups (1,2-diamine configuration) and a para-nitrophenyl moiety attached to one of the nitrogen atoms.

Properties

CAS No. |

138203-35-7 |

|---|---|

Molecular Formula |

C9H13N3O2 |

Molecular Weight |

195.22 g/mol |

IUPAC Name |

1-N-(4-nitrophenyl)propane-1,2-diamine |

InChI |

InChI=1S/C9H13N3O2/c1-7(10)6-11-8-2-4-9(5-3-8)12(13)14/h2-5,7,11H,6,10H2,1H3 |

InChI Key |

FNCCYJJIKIHMLE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CNC1=CC=C(C=C1)[N+](=O)[O-])N |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

1,2-Propanediamine, N-(4-nitrophenyl)- has a molecular formula of . The presence of amine groups allows for significant reactivity, particularly in nucleophilic substitution reactions. The nitrophenyl substituent enhances its potential applications by introducing electron-withdrawing characteristics that can influence biological activity and reactivity in chemical processes.

Medicinal Chemistry Applications

Antiviral Activity

Research indicates that derivatives of 1,2-propanediamine compounds exhibit antiviral properties. For instance, studies have shown that certain derivatives can inhibit the replication of viruses such as HIV. The structure-activity relationship (SAR) studies demonstrate that modifications to the amine groups can enhance their efficacy against viral strains by improving interactions with viral targets .

Drug Development

The compound's ability to form stable complexes with various biomolecules positions it as a candidate for drug development. Its derivatives are being explored for their potential as anti-HIV agents, with ongoing research focused on optimizing these compounds to enhance their therapeutic profiles .

Materials Science Applications

Polymer Chemistry

1,2-Propanediamine, N-(4-nitrophenyl)- is utilized in the synthesis of polymers and copolymers. Its amine functionality allows it to act as a cross-linking agent in polymer matrices, improving mechanical properties and thermal stability. Research has shown that incorporating this compound into polymer formulations can lead to enhanced performance in applications such as coatings and adhesives.

Nanomaterials

The compound has also been investigated for its role in the synthesis of nanomaterials. Its ability to stabilize metal nanoparticles makes it valuable in catalysis and sensor applications. Studies have demonstrated that using 1,2-propanediamine derivatives can lead to the formation of nanoparticles with controlled sizes and shapes, which are crucial for optimizing their catalytic properties.

Organic Synthesis Applications

Reagent in Chemical Reactions

In organic synthesis, 1,2-propanediamine, N-(4-nitrophenyl)- serves as a versatile reagent. It participates in various reactions including nucleophilic substitutions and coupling reactions. Its reactivity profile allows chemists to employ it in the synthesis of complex organic molecules.

Synthesis of Other Compounds

This compound can be used as a building block for synthesizing other functionalized amines and heterocycles. Its derivatives have been shown to facilitate the formation of biologically active compounds through straightforward synthetic routes.

Case Studies

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Observations:

- Positional Isomerism: The 1,2- vs. 1,3-diamine configuration (e.g., 1,2-Propanediamine vs. N-(4-nitrophenyl)propane-1,3-diamine) significantly impacts molecular geometry and hydrogen-bonding capabilities.

- Functional Group Variations : Substitution with a piperidinyl-methoxymethyl group (as in the propanamide derivative) introduces steric bulk and alters solubility, shifting applications toward drug intermediates rather than direct catalytic roles .

- Electron-Withdrawing Effects : The para-nitrophenyl group in both diamines enhances electrophilicity, making these compounds reactive toward nucleophiles in synthetic pathways .

Preparation Methods

Reaction Mechanism and Catalyst Design

A prominent method for synthesizing 1,2-propanediamine derivatives involves the catalytic amination of 1,2-dichloropropane with ammonia. As detailed in the CN103012158A patent, this process employs a copper-cobalt oxide catalyst supported on alumina or diatomaceous earth. The reaction proceeds via nucleophilic substitution, where ammonia displaces chlorine atoms under elevated temperature (160–180°C) and pressure (8–12 MPa). The catalyst composition—CuO and Co₂O₃ as active components, with Mg and Cr as auxiliaries—enhances selectivity for the primary amine product by suppressing side reactions such as over-alkylation.

Process Optimization and Efficiency

Critical parameters include:

-

Molar ratio : A 1:5–8 ratio of 1,2-dichloropropane to ammonia ensures excess ammonia drives the reaction to completion.

-

Catalyst loading : 5–20% catalyst relative to the dichloropropane mass maximizes yield while minimizing costs.

-

Water addition : Water (0.5–2.5 times the dichloropropane mass) facilitates hydrolysis of intermediates and stabilizes the catalyst.

Post-reaction, excess ammonia is recycled, and the product is isolated via distillation, achieving >90% purity. This method’s scalability and low environmental impact make it industrially viable.

Nucleophilic Aromatic Substitution with Nitrobenzene Derivatives

Reactivity of Fluoronitrobenzenes

The EP0081790A1 patent describes a pathway utilizing 1,2-difluoro-4-nitrobenzene as a precursor. In this approach, the fluorine atoms at the 1- and 2-positions undergo nucleophilic displacement by amines. When reacted with N,N-dialkyl-1,2-propanediamine, the 4-nitrophenyl group is introduced via a two-step mechanism:

Solvent and Temperature Considerations

This reaction typically employs polar aprotic solvents like dimethylformamide (DMF) at 80–120°C. The use of potassium carbonate as a base neutralizes HF byproducts, preventing catalyst poisoning. Yields range from 65–75%, with purity dependent on chromatographic separation of regioisomers.

Solvent-Free Synthesis via SNH Reactions

Direct Amination of Triazine Intermediates

A solvent-free method adapted from RSC Advances involves the SNH (aromatic nucleophilic substitution) reaction of 1,2,4-triazines with amines. While originally developed for triazine derivatives, this approach can be modified for 1,2-propanediamine systems. Key steps include:

Advantages of Green Chemistry

This method eliminates solvent waste and reduces energy consumption. Yields of 70–85% are reported, with the nitro group remaining intact due to the mild reaction conditions.

Comparative Analysis of Synthesis Methods

Q & A

Q. What experimental methods are recommended for characterizing the acid-base behavior of 1,2-propanediamine derivatives like N-(4-nitrophenyl)-?

Answer:

- Use potentiometric titrations with a pH probe and computer interface to monitor protonation states (speciation) of the diamine. The ionic strength of the solution must be controlled, as speciation (monoprotonated vs. diprotonated forms) depends on it. For example, 1,2-propanediamine exhibits Bronsted-Lowry and Lewis acid-base duality, which can be studied via stepwise titration with strong acids (e.g., HCl) .

- Key parameters : pKa values, buffer capacity, and speciation diagrams.

Q. How can thermodynamic properties (e.g., enthalpy of formation) of this compound be experimentally determined?

Answer:

- Use combustion calorimetry paired with thermochemical bond energy analysis. Reference data for analogous compounds (e.g., ethylenediamine, 1,2-butanediamine) can guide experimental design. For example, enthalpies of formation for 1,2-propanediamine derivatives are reported in J. Chem. Eng. Data (1970) .

- Table : Published thermodynamic values for related diamines:

| Compound | ΔH°f (kJ/mol) | Method | Reference |

|---|---|---|---|

| 1,2-Propanediamine | -95.2 | Combustion calorimetry | Good & Moore (1970) |

| Ethylenediamine | -104.6 | Same |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.